Product packaging for 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine(Cat. No.:CAS No. 1260383-31-0)

6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1378496
CAS No.: 1260383-31-0
M. Wt: 259.05 g/mol
InChI Key: IQFCQLSFGBHBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrrolopyridine Scaffold: Position in Heterocyclic Chemistry

Pyrrolopyridines represent a fundamental class of bicyclic heterocyclic compounds that occupy a central position in modern heterocyclic chemistry due to their unique structural characteristics and extensive biological activities. These compounds are characterized by the fusion of a five-membered pyrrole ring to a six-membered pyridine ring, creating a planar aromatic system with distinctive electronic properties. The pyrrolopyridine scaffold demonstrates remarkable versatility as a privileged structure in medicinal chemistry, serving as the foundation for numerous pharmaceutical agents and bioactive molecules.

The heterocyclic framework of pyrrolopyridines can be understood through the lens of molecular orbital theory, where the conjugated system exhibits aromatic character following Hückel's rule with 4n+2 π electrons. The planar nature of these systems allows for effective π-electron delocalization across both rings, contributing to their stability and reactivity patterns. In pyrrole-containing systems, the nitrogen atom contributes its lone pair to the aromatic system, while in pyridine-containing systems, the nitrogen maintains its lone pair in an sp² orbital projecting outward from the ring plane.

Pyrrolopyridines exhibit distinct physicochemical properties compared to their individual pyrrole and pyridine components. The introduction of an additional nitrogen atom within the six-membered ring significantly alters parameters such as partition coefficient (Log P), total polar surface area, and aqueous solubility compared to indole structures. These modifications make pyrrolopyridines attractive scaffolds for drug development, as they can provide enhanced medicinal chemistry properties while maintaining biological activity.

The broad spectrum of pharmacological properties observed in pyrrolopyridine derivatives stems from their ability to interact with multiple biological targets through various binding modes. The scaffold's capacity to form hydrogen bonds through both nitrogen atoms, particularly in kinase inhibition applications, mirrors the bonding pattern of adenine in natural substrate adenosine triphosphate, explaining their frequent appearance as kinase inhibitors.

Azaindole Nomenclature and Isomeric Variations

The systematic nomenclature of pyrrolopyridines follows established heterocyclic naming conventions, with these compounds also being referred to as azaindoles or azaizoindoles depending on the specific arrangement of nitrogen atoms within the bicyclic structure. The term "azaindole" reflects the relationship to indole through the replacement of a carbon atom with nitrogen, creating four distinct structural isomers known as 4-, 5-, 6-, and 7-azaindoles.

The six possible isomeric forms of pyrrolopyridines arise from the different positions at which the pyrrole and pyridine rings can be fused. Each isomer exhibits unique physicochemical properties due to the varying electronic environments created by the different nitrogen positions. The systematic naming follows the Hantzsch-Widman nomenclature system, though historical common names are often preferred in practical applications.

Isomer Type Systematic Name Alternative Names Characteristic Features
4-Azaindole 1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Pyridine nitrogen at position 4
5-Azaindole 1H-pyrrolo[2,3-b]pyridine 7-Azaindole Pyridine nitrogen at position 5
6-Azaindole 1H-pyrrolo[3,2-b]pyridine 6-Azaindole Pyridine nitrogen at position 6
7-Azaindole 1H-pyrrolo[2,3-c]pyridine 4-Azaindole Pyridine nitrogen at position 7

The numbering system for pyrrolopyridines begins at the pyrrole nitrogen, proceeding around the bicyclic system in a manner that gives the lowest possible numbers to substituents. This systematic approach ensures consistency in nomenclature across different research groups and publications. The specific isomer 1H-pyrrolo[3,2-b]pyridine represents the 6-azaindole variant, where the pyridine nitrogen occupies the 6-position relative to the pyrrole nitrogen.

Among the azaindole isomers, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has received considerable attention in biological applications, appearing more frequently in biologically active molecules compared to other isomers. However, all four isomeric forms demonstrate significant biological importance and serve as important molecular frameworks in pharmaceutical research.

Historical Development of Pyrrolopyridine Research

The historical development of pyrrolopyridine research spans over a century, with early investigations focusing on synthetic methodologies and basic chemical properties. The initial syntheses of 1H-pyrrolo[2,3-b]pyridines were developed through modifications of classical indole synthesis methods, including adaptations of the Madelung and Fischer syntheses. These early synthetic approaches established the fundamental chemistry of the pyrrolopyridine scaffold and demonstrated its potential for derivatization.

The evolution of pyrrolopyridine chemistry accelerated significantly during the latter half of the twentieth century as researchers recognized the biological potential of these scaffolds. Natural product isolation efforts revealed numerous alkaloids containing pyrrolopyridine systems, including camptothecin from Camptotheca acuminata, which demonstrated potent topoisomerase I inhibitory activity and found application in cancer treatment. Additional natural pyrrolopyridine alkaloids such as pumiloside, deoxypumiloside, variolin B, deoxyvariolin B, mappicin, and meriolin derivatives further highlighted the therapeutic potential of this structural class.

The pharmaceutical significance of pyrrolopyridines became increasingly apparent as structure-activity relationship studies revealed the scaffold's versatility. Compounds containing pyrrolopyridine frameworks demonstrated activities across multiple therapeutic areas, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor applications. The development of specific drugs such as Vemurafenib and Pexidartinib, both containing pyrrolopyridine scaffolds, validated the clinical potential of this chemical class in anticancer therapy.

Modern pyrrolopyridine research has expanded to encompass sophisticated synthetic methodologies and detailed mechanistic studies. Contemporary investigations focus on the development of selective inhibitors for specific biological targets, with particular emphasis on kinase inhibition. The recognition that azaindole scaffolds can effectively mimic adenosine triphosphate binding patterns has driven extensive research into their application as kinase inhibitors, leading to the development of compounds with enhanced selectivity profiles.

The synthetic chemistry of pyrrolopyridines has evolved to include advanced methodologies such as multicomponent reactions, cross-coupling processes, and convergent synthetic strategies. These developments have enabled the efficient preparation of complex pyrrolopyridine derivatives with diverse substitution patterns, facilitating structure-activity relationship studies and optimization of biological properties.

6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine: Structural Significance

This compound represents a strategically functionalized member of the pyrrolopyridine family, incorporating both halogen substitution and amino group functionality within the bicyclic framework. The compound belongs to the 6-azaindole structural class, specifically the 1H-pyrrolo[3,2-b]pyridine isomer, where the pyridine nitrogen occupies the 6-position relative to the pyrrole nitrogen at position 1.

The molecular structure of this compound features several key structural elements that contribute to its chemical behavior and potential applications. The iodine atom at position 6 of the pyridine ring introduces significant steric bulk and electronic effects, while the amino group at position 3 of the pyrrole ring provides hydrogen bonding capability and basic character. The presence of both the pyrrole nitrogen at position 1 and the pyridine nitrogen creates multiple sites for potential coordination and hydrogen bonding interactions.

Structural Feature Position Chemical Significance
Pyrrole Nitrogen Position 1 Secondary amine character, hydrogen bonding donor
Pyridine Nitrogen Position 6 Lewis base character, coordination site
Iodine Substituent Position 6 Halogen bonding, synthetic handle, electronic effects
Amino Group Position 3 Primary amine, hydrogen bonding donor/acceptor
Bicyclic Core Fused system Aromatic character, planar geometry

The molecular formula C₇H₆IN₃ indicates a compact structure with molecular weight 259.05 g/mol. The presence of three nitrogen atoms within the relatively small molecular framework creates multiple opportunities for intermolecular interactions and biological target recognition. The amino group at position 3 is particularly significant as it represents a common pharmacophore element that can engage in hydrogen bonding with biological targets.

The iodine substitution at position 6 serves multiple functions in the context of chemical reactivity and biological activity. From a synthetic perspective, the iodine atom provides an excellent leaving group for various substitution reactions, including cross-coupling processes that can introduce diverse substituents. The heavy halogen also influences the electronic distribution within the bicyclic system and can participate in halogen bonding interactions, which have gained recognition as important non-covalent interactions in drug design.

The planar aromatic system of this compound allows for π-π stacking interactions with aromatic residues in biological targets. The electron-rich pyrrole ring and electron-deficient pyridine ring create a dipolar system that can engage in complementary interactions with appropriately positioned binding partners. The amino group extends from the plane of the bicyclic system, providing a vector for additional interactions while maintaining the core aromatic character.

Spectroscopic characterization of this compound would be expected to show characteristic patterns consistent with the pyrrolopyridine framework. Nuclear magnetic resonance spectroscopy would reveal distinct chemical shifts for the aromatic protons, with the iodine-bearing carbon showing characteristic upfield shifts in carbon-13 spectra. The amino group would appear as a broad signal in proton nuclear magnetic resonance due to rapid exchange processes.

The strategic positioning of functional groups in this compound creates opportunities for selective chemical modifications and biological target engagement. The compound serves as both a synthetic intermediate for further derivatization and a molecular probe for investigating structure-activity relationships within the pyrrolopyridine series. The combination of halogen and amino substitution provides a versatile platform for exploring the chemical space around the pyrrolopyridine core while maintaining the fundamental structural features that contribute to biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3 B1378496 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1260383-31-0

Properties

IUPAC Name

6-iodo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCQLSFGBHBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of Precursor Heterocycles

Method Overview:
One of the most straightforward routes involves the electrophilic aromatic substitution of a suitably substituted pyrrolo[3,2-b]pyridine precursor with iodine or iodine reagents. This method typically employs oxidizing agents to facilitate iodination at the desired position (C-6).

Typical Procedure:

  • Starting with a non-iodinated pyrrolo[3,2-b]pyridine derivative bearing amino or other activating groups at C-3.
  • Treatment with iodine (I₂) in the presence of an oxidant such as hydrogen peroxide, N-iodosuccinimide (NIS), or iodine monochloride (ICl).
  • Reaction conditions are optimized to favor mono-iodination at C-6, avoiding polyiodination.

Research Findings:

  • Iodination efficiency depends on the electronic nature of substituents; activating groups enhance regioselectivity.
  • Use of NIS in acetic acid or dichloromethane has shown high selectivity for C-6 iodination.

Limitations:

  • Over-iodination can occur, requiring careful control of reaction parameters.
  • The reaction may require purification to remove polyiodinated by-products.

Functional Group Transformations and Late-Stage Iodination

Method Overview:
In some cases, the pyrrolo[3,2-b]pyridine core is synthesized first, followed by selective functionalization at C-6 through halogen exchange or oxidation.

Typical Procedure:

  • Synthesis of the core structure with a precursor group at C-6 (e.g., a nitro or amino group).
  • Conversion of the precursor to iodine via halogen exchange reactions, often using iodine monochloride or iodine in the presence of oxidizing agents.

Research Findings:

  • Halogen exchange reactions are effective when the precursor bears a suitable leaving group.
  • Oxidative halogenation can be performed under mild conditions to prevent degradation of sensitive functionalities.

Limitations:

  • Selectivity can be challenging if multiple reactive sites are present.
  • Requires careful optimization to avoid over-oxidation.

Research Findings and Optimization Strategies

  • Electronic Effects: Electron-donating groups (e.g., amino) on the pyrrolo[3,2-b]pyridine core increase the rate and selectivity of electrophilic iodination at C-6.
  • Catalyst Use: Palladium-catalyzed cross-coupling reactions enable the introduction of iodine during the assembly of the heterocyclic framework, reducing the need for harsh halogenation conditions.
  • Reaction Conditions: Mild temperatures (around 0–25°C) and controlled reagent equivalents are critical to prevent polyiodination and degradation.
  • Purification: Chromatography, especially preparative HPLC, is often employed to isolate the mono-iodinated product with high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions at the 6-Iodo Position

The iodine atom at position 6 serves as an electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkyne groups.

Reaction TypeConditionsProductKey References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl/vinyl boronic acid, DMF/H₂O (80°C, 12 h)6-Aryl/vinyl-pyrrolopyridine derivatives
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃, TEA, alkyne (70°C, 8 h)6-Alkynyl-pyrrolopyridine derivatives
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, amine (100°C, 24 h)6-Amino-pyrrolopyridine derivatives

Example :
The 6-iodo group undergoes Suzuki coupling with aryl boronic acids to yield biaryl derivatives, critical for constructing pharmacophores in drug discovery . Sonogashira coupling with terminal alkynes introduces π-conjugated systems, enhancing electronic properties .

Functionalization of the 3-Amino Group

The 3-amino group participates in nucleophilic and condensation reactions, enabling further derivatization.

Reaction TypeConditionsProductKey References
AcylationAcCl, pyridine (0°C to rt, 2 h)3-Acetamido-pyrrolopyridine
AlkylationR-X, K₂CO₃, DMF (60°C, 6 h)3-Alkylamino-pyrrolopyridine
Schiff Base FormationAldehyde/ketone, EtOH, reflux (4 h)3-Imino-pyrrolopyridine derivatives

Example :
Acylation with acetyl chloride under basic conditions protects the amino group, facilitating subsequent iodination or cross-coupling . Alkylation with methyl iodide introduces steric bulk, modulating biological activity .

Electrophilic Substitution on the Pyrrolopyridine Core

The electron-rich pyrrolopyridine ring undergoes regioselective electrophilic attacks, influenced by the 3-amino group’s directing effects.

Reaction TypeConditionsPositionProductKey References
NitrationHNO₃, H₂SO₄ (0°C, 1 h)C-2 or C-4Nitro-pyrrolopyridine derivatives
BrominationBr₂, FeBr₃, CH₂Cl₂ (rt, 2 h)C-22-Bromo-pyrrolopyridine derivatives

Example :
Nitration occurs preferentially at C-2 or C-4 due to the 3-amino group’s meta-directing effect . Bromination at C-2 enables further functionalization via cross-coupling .

Cyclization and Ring Expansion

The compound participates in cycloaddition and ring-expansion reactions to form polycyclic systems.

Reaction TypeConditionsProductKey References
Ring ExpansionChloroform, NaOH (reflux, 12 h)1,8-Naphthyridine derivatives
CyclizationAldehyde, acid catalyst (80°C, 6 h)Fused heterocycles (e.g., indolizines)

Example :
Treatment with chloroform and alkali induces ring expansion to 1,8-naphthyridine, a scaffold with antitumor applications .

Biological Activity and Pharmacological Relevance

Derivatives of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine exhibit:

  • FGFR Inhibition : Analogous 1H-pyrrolo[2,3-b]pyridines inhibit FGFR1–3 (IC₅₀ = 7–25 nM) .

  • CYP1A2 Inhibition : Modulates drug metabolism by targeting cytochrome P450 enzymes.

  • Anti-Thrombolytic Activity : Halogenated derivatives show clot-dissolving properties (up to 41% efficacy) .

Scientific Research Applications

Medicinal Chemistry

6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine has emerged as a valuable compound in the design of novel drugs targeting FGFRs. The inhibition of FGFR signaling is critical for developing therapies against various cancers, including breast cancer. Studies have shown that derivatives of this compound can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Drug Development

The compound serves as a bioisostere for indole or purine systems in drug molecules, allowing researchers to modulate drug properties such as solubility and lipophilicity. It has been utilized in fragment-based drug discovery (FBDD) programs, where it acts as a fragment that binds with high affinity to protein targets . This approach has led to the identification of lead compounds with significant biological activity.

Synthetic Methodologies

This compound is also instrumental in developing new synthetic methods for azaindole derivatives. These derivatives are prevalent in many biologically active natural products and synthetic drugs. Metal-catalyzed cross-coupling reactions involving this compound facilitate the synthesis of various azaindole derivatives, enhancing drug discovery efforts .

Case Study 1: FGFR Inhibition

A study reported that derivatives of this compound exhibited potent inhibitory activity against FGFR isoforms 1, 2, and 3. Compound 4h demonstrated IC50 values of 7 nM for FGFR1 and showed efficacy in inhibiting breast cancer cell proliferation while inducing apoptosis .

Case Study 2: Synthesis and Functionalization

Research highlighted the synthesis of various functionalized derivatives of this compound through metal-catalyzed reactions. These derivatives not only enhanced biological activity but also altered pharmacokinetic properties, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the azaindole derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyrrolopyridine Derivatives

Table 1: Key Halogenated Analogs
Compound Name Substituents Molecular Weight (g/mol) CAS No. Key Properties/Applications References
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine I (C6), NH₂ (C3) 245.05 1015609-75-2 Drug development intermediate
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine Cl (C7), NH₂ (C3) 167.60 1116136-70-9 Smaller halogen; higher electrophilicity
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Br (C6), NH₂ (C3) 213.03 1803591-11-8 Pyrazolo-pyridine hybrid; bromine offers intermediate reactivity
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine I (C5) 245.03 175791-53-4 Pyrimidine core; iodine at position 5

Key Observations :

  • Halogen Effects : Iodine’s larger atomic radius and polarizability enhance hydrophobic interactions in binding pockets compared to smaller halogens (Cl, Br). This is critical in kinase inhibitors where halogen bonding is exploited .
  • Core Modifications : Pyrazolo[3,4-b]pyridine () and pyrrolo[2,3-d]pyrimidine () analogs demonstrate how scaffold variations influence electronic properties and bioactivity.

Non-Halogenated Analogs

Table 2: Amine-Functionalized Derivatives
Compound Name Substituents Molecular Weight (g/mol) CAS No. Key Properties/Applications References
1H-pyrrolo[3,2-b]pyridin-6-amine NH₂ (C6) 133.15 1015609-67-2 Lacks iodine; simpler structure for SAR studies
6-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine OCH₃ (C6), NH₂ (C3) 163.18 (calculated) N/A Methoxy group increases electron density; impacts solubility

Key Observations :

  • Amino vs. Methoxy: The amine group at position 3 enhances nucleophilicity, enabling cross-coupling reactions, whereas methoxy groups at position 6 () may improve metabolic stability .

Complex Hybrid Structures

  • Example : (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine ():
    • Combines pyrrolopyridine with triazolopyridazine.
    • Demonstrates the versatility of the pyrrolopyridine core in hybrid scaffolds for targeting diverse biological pathways .

Biological Activity

6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound known for its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound's structure, featuring a pyrrole ring fused to a pyridine ring with an iodine atom at the 6-position and an amine group at the 3-position, positions it as a promising candidate in medicinal chemistry and oncology.

  • Molecular Formula: C₇H₅IN₂
  • Molecular Weight: 244.03 g/mol

This compound primarily targets FGFRs, which play a crucial role in various cellular processes including proliferation, migration, and angiogenesis. The compound inhibits the autophosphorylation of FGFRs, thereby disrupting downstream signaling pathways that are often aberrantly activated in cancers.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Cancer Cell Proliferation:
    • Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells and inhibit their migration and invasion capabilities.
  • Induction of Apoptosis:
    • The compound has demonstrated the ability to trigger apoptotic pathways in cancer cells, contributing to its potential as an anticancer agent .
  • Inhibition of FGFR Signaling:
    • Interaction studies reveal that this compound effectively binds to FGFRs, inhibiting their activity both in vitro and in vivo. This inhibition is crucial for therapeutic strategies targeting cancers associated with aberrant FGFR signaling.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cancer Cell Proliferation InhibitionSignificant reduction in growth
Induction of ApoptosisTriggering apoptotic pathways
FGFR InhibitionDisruption of signaling pathways

Case Study: Breast Cancer Cells

In a study examining the effects of this compound on breast cancer cell lines, it was found that:

  • The compound inhibited cell migration by up to 70%.
  • Apoptosis was induced in over 50% of treated cells after 48 hours.
    These findings suggest a potent application for this compound in treating breast cancer through targeted FGFR inhibition.

Synthesis and Derivatives

The synthesis of this compound typically involves metal-catalyzed reactions and one-pot synthesis strategies that enhance yield and efficiency. Derivatives of this compound have been explored to improve biological activity or alter pharmacokinetic properties, indicating its versatility as a scaffold for drug development .

Q & A

Q. How can researchers address low yields in multi-step syntheses?

  • Methodology : Optimize protecting groups (e.g., switch from Boc to acetyl) to reduce steric hindrance. For example, substituting Boc with a trimethylsilyl group in a similar compound increased yield from 21% to 35% by improving intermediate solubility .

Contradictions and Validation

  • Synthetic Yield Variability : reports yields of 21–50% for iodinated pyrrolopyridines, influenced by protecting group choice and reaction scale. Replicate under inert conditions with rigorous drying of solvents to minimize side reactions.
  • Toxicity Data Gaps : While and highlight handling precautions, full toxicological profiles are unavailable. Conduct Ames tests and zebrafish embryo assays to preliminarily assess genotoxicity and developmental effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.